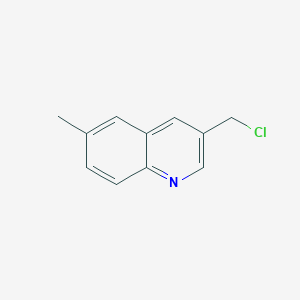

3-(Chloromethyl)-6-methylquinoline

Description

Importance of Quinoline (B57606) Core Structures in Contemporary Organic Chemistry

The quinoline ring system, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, is a privileged scaffold in organic chemistry. nih.govwikipedia.org This is largely due to the diverse biological activities exhibited by its derivatives, which has led to their widespread use in pharmaceuticals. researchgate.netorientjchem.org Notable examples include the antimalarial drug quinine (B1679958) and the antibacterial fluoroquinolones. nih.gov The quinoline core's planarity and aromaticity allow it to interact with biological macromolecules, while the nitrogen atom provides a site for hydrogen bonding and coordination to metal ions.

Beyond its medicinal applications, the quinoline moiety is a valuable component in the development of functional materials, such as dyes and organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the quinoline ring can be finely tuned by the introduction of various substituents, making it an attractive building block for materials with specific optical and electronic characteristics. The ability to undergo a wide range of chemical transformations further enhances the utility of the quinoline scaffold in the synthesis of complex molecular architectures. slideshare.net

Strategic Position of 3-(Chloromethyl)-6-methylquinoline as a Synthetic Precursor

The compound this compound is a bifunctional molecule with two key reactive sites: the chloromethyl group at the 3-position and the quinoline ring system itself. The chloromethyl group is a highly reactive electrophilic handle, analogous to a benzylic halide. This reactivity stems from the stabilization of the carbocation intermediate or the transition state of nucleophilic substitution reactions by the adjacent quinoline ring. chemistrysteps.com

This inherent reactivity makes this compound an excellent precursor for the introduction of a variety of functional groups at the 3-position through nucleophilic substitution reactions. This allows for the construction of a diverse library of 3-substituted-6-methylquinoline derivatives, which can then be screened for various biological activities or used as intermediates in more complex syntheses. The methyl group at the 6-position, while less reactive, can also be functionalized or can serve to modulate the electronic properties of the quinoline ring system.

Historical Context and Evolution of Research on Chloromethylated Quinolines

The synthesis of quinoline and its derivatives has a rich history, with several named reactions developed for its construction, including the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgresearchgate.net The introduction of functional groups onto the pre-formed quinoline ring has been a parallel area of intense research.

The chloromethylation of aromatic compounds, a classic method for introducing a chloromethyl group, has been known for a long time. However, direct chloromethylation of quinolines can be challenging due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring towards electrophilic substitution. Research into the functionalization of methylquinolines has provided an alternative route to chloromethylated quinolines. The methyl group of a methylquinoline, particularly at the 2- or 4-position, exhibits enhanced reactivity due to the influence of the nitrogen atom, making it susceptible to free-radical halogenation.

While specific historical accounts of the synthesis of this compound are scarce in the readily available literature, the evolution of synthetic methodologies for quinoline functionalization suggests that its preparation would likely involve the selective chlorination of 3,6-dimethylquinoline. The development of reagents like N-chlorosuccinimide (NCS) has provided milder and more selective methods for the benzylic-type chlorination of methyl-substituted azaarenes, paving the way for the synthesis of compounds like this compound. organic-chemistry.org

Interactive Data Tables

Table 1: Plausible Synthetic Route to this compound

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | p-Toluidine (B81030) | Crotonaldehyde, Acid catalyst | 3,6-Dimethylquinoline | Doebner-von Miller reaction |

| 2 | 3,6-Dimethylquinoline | N-Chlorosuccinimide (NCS), Radical initiator (e.g., AIBN) | This compound | Free-radical chlorination |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a singlet for the chloromethyl group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the methyl group, and the chloromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations for the quinoline ring, and a C-Cl stretching vibration. |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H10ClN |

|---|---|

Poids moléculaire |

191.65 g/mol |

Nom IUPAC |

3-(chloromethyl)-6-methylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-5,7H,6H2,1H3 |

Clé InChI |

JHZHDCRMADZZBP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=CC(=CN=C2C=C1)CCl |

Origine du produit |

United States |

Synthetic Methodologies for 3 Chloromethyl 6 Methylquinoline and Its Advanced Intermediates

Multi-Step Synthesis from Precursors

The predominant route to 3-(Chloromethyl)-6-methylquinoline is a sequential synthesis involving the initial formation of a functionalized quinoline (B57606) core, which is then progressively modified. This approach allows for controlled introduction of substituents and ensures high regioselectivity.

Synthesis and Functionalization of 2-Chloro-3-formyl-6-methylquinoline

The cornerstone of this synthetic sequence is the preparation of 2-chloro-3-formyl-6-methylquinoline. This intermediate is most commonly synthesized via the Vilsmeier-Haack reaction. researchgate.netnih.gov This reaction typically involves the treatment of an N-arylacetamide, specifically N-(4-tolyl)acetamide (derived from p-toluidine), with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.gov The cyclization of the acetanilide (B955) derivative under these conditions yields the 2-chloro-3-formylquinoline structure. The reaction is regioselective, with the methyl group from the starting p-toluidine (B81030) directing the quinoline structure to form the 6-methyl isomer. researchgate.net

The reaction conditions for the Vilsmeier-Haack synthesis of this intermediate have been reported with some variations, as detailed in the table below.

Table 1: Synthesis Conditions for 2-Chloro-3-formyl-6-methylquinoline

| Starting Material | Reagents | Temperature | Duration | Reference |

| N-(4-tolyl)acetamide | POCl₃, DMF | 353 K (80°C) | 15 hours | nih.gov |

| ortho methyl acetanilide | POCl₃, DMF | 80-90°C | 6-8 hours | chemijournal.com |

| N-arylacetamides | POCl₃, DMF | 0-5°C then 90°C | ~4 hours |

Once synthesized, 2-chloro-3-formyl-6-methylquinoline serves as a versatile platform for further functionalization. For instance, it can undergo condensation reactions with compounds like acetophenones in the presence of a base such as sodium hydroxide (B78521) to form unsaturated ketones, which can be further cyclized to construct more complex heterocyclic systems like quinolinyl-pyrazoles. rsc.orgnih.gov

Chemoselective Reduction to 2-Chloro-3-(hydroxymethyl)-6-methylquinoline

The next critical step involves the selective reduction of the formyl group (CHO) at the C-3 position to a hydroxymethyl group (CH₂OH) without affecting the chloro-substituent at the C-2 position or the quinoline ring itself. This transformation yields the advanced intermediate, 2-chloro-3-(hydroxymethyl)-6-methylquinoline.

This chemoselective reduction is effectively achieved using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. mdpi.com The reaction is typically carried out in a protic solvent like methanol (B129727). mdpi.com An alternative method involves using sodium borohydride in the presence of montmorillonite (B579905) K-10 clay as a catalyst, with the reaction proceeding under microwave irradiation, which can significantly shorten the reaction time. nih.gov

Table 2: Reduction of 2-Chloro-3-formyl-6-methylquinoline

| Reagent | Solvent/Catalyst | Conditions | Product | Reference |

| Sodium borohydride (NaBH₄) | Methanol | - | 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | mdpi.com |

| Sodium borohydride (NaBH₄) | Montmorillonite K-10 | Microwave irradiation (500 W) | 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | nih.gov |

Targeted Chlorination Strategies

With the hydroxymethyl intermediate in hand, the final step is the targeted conversion of the hydroxyl group into a chloro group to form the desired product, this compound.

Application of Thionyl Chloride (SOCl₂) and Related Reagents

The most direct and widely reported method for the chlorination of 2-chloro-3-(hydroxymethyl)-6-methylquinoline is the use of thionyl chloride (SOCl₂). mdpi.com Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.

Optimization of Reaction Conditions for Yield and Purity

To ensure a high yield and purity of the final product, specific reaction conditions are employed. The chlorination with thionyl chloride is typically performed in an inert, dry solvent such as benzene (B151609). mdpi.com The reaction mixture is heated under reflux for several hours to drive the reaction to completion. mdpi.com

Following the reaction, a careful work-up procedure is necessary to isolate the pure product. This involves removing the excess solvent and thionyl chloride, often under reduced pressure. The residue is then typically dissolved in an organic solvent like ether and washed with a mild base, such as a sodium bicarbonate solution, to neutralize any remaining acidic byproducts like HCl. mdpi.com Subsequent washing with water and drying over an anhydrous salt like sodium sulphate removes impurities before the final product is obtained upon solvent evaporation. mdpi.com

Table 3: Chlorination of 2-Chloro-3-(hydroxymethyl)-6-methylquinoline

| Reagent | Solvent | Conditions | Work-up | Product | Reference |

| Thionyl chloride (SOCl₂) | Dry Benzene | Reflux for 5 hours | Washed with NaHCO₃ solution and water | This compound | mdpi.com |

Novel Synthetic Routes and Methodological Innovations

While the multi-step synthesis described above represents the most established route, the field of organic synthesis is continually evolving. Research into novel synthetic methodologies often focuses on improving efficiency through one-pot reactions or developing entirely new pathways.

One-Pot Cascade Reactions

Currently, the literature does not describe a one-pot cascade reaction for the direct synthesis of this compound from basic starting materials. The established route is a sequential, multi-step synthesis. While one-pot syntheses for other substituted quinolines have been developed, the specific functional group arrangement of this compound necessitates a more step-wise approach. The primary synthetic strategy revolves around the Vilsmeier-Haack reaction to form a key intermediate, which is then further modified.

The foundational step in the synthesis is the Vilsmeier-Haack reaction of N-(p-tolyl)acetamide (p-methylacetanilide). This reaction, employing a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leads to the formation of 2-chloro-3-formyl-6-methylquinoline nih.govchemijournal.com. This intermediate is a crucial building block for obtaining the final product.

Following the formation of 2-chloro-3-formyl-6-methylquinoline, a two-step conversion of the formyl group to a chloromethyl group is undertaken. The first of these steps is the reduction of the aldehyde. A common method for this transformation is the use of sodium borohydride (NaBH₄) in methanol, which selectively reduces the formyl group to a hydroxymethyl group, yielding 2-chloro-3-(hydroxymethyl)-6-methylquinoline mdpi.com.

The subsequent step is the chlorination of the newly formed hydroxyl group. This is effectively achieved by treating 2-chloro-3-(hydroxymethyl)-6-methylquinoline with thionyl chloride (SOCl₂) in an inert solvent such as dry benzene. This reaction proceeds to give 2-chloro-3-(chloromethyl)-6-methylquinoline in good yield mdpi.com.

The final stage in the synthesis of this compound is the selective removal of the chlorine atom at the 2-position of the quinoline ring.

Catalytic Approaches to Chloromethylation

Direct catalytic chloromethylation of 6-methylquinoline (B44275) at the 3-position is not a reported method for the synthesis of this compound. The introduction of the chloromethyl group is accomplished indirectly through the functionalization of a pre-formed quinoline ring system.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound/Intermediate Name | Structure | Role in Synthesis |

| N-(p-tolyl)acetamide | Starting material for Vilsmeier-Haack reaction | |

| 2-Chloro-3-formyl-6-methylquinoline | Key intermediate from Vilsmeier-Haack reaction | |

| 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | Intermediate after reduction of the formyl group | |

| 2-Chloro-3-(chloromethyl)-6-methylquinoline | Penultimate intermediate before dechlorination | |

| Thionyl chloride (SOCl₂) | SOCl₂ | Reagent for chlorination of the hydroxymethyl group |

| Sodium borohydride (NaBH₄) | NaBH₄ | Reagent for reduction of the formyl group |

| Palladium on Carbon (Pd/C) | Pd/C | Potential catalyst for the final dechlorination step |

Regio- and Stereoselective Synthesis Considerations

The regioselectivity in the synthesis of this compound is fundamentally controlled during the initial Vilsmeier-Haack reaction. The use of N-(p-tolyl)acetamide as the starting material dictates the substitution pattern of the resulting quinoline ring. The para-methyl group of the aniline (B41778) precursor ultimately resides at the 6-position of the quinoline nucleus. The Vilsmeier-Haack reaction itself directs the formylation and subsequent cyclization to occur in a manner that places the formyl group at the 3-position of the newly formed quinoline ring thieme-connect.comwikipedia.orgyoutube.com. This high degree of regioselectivity is a key feature of this synthetic route, ensuring the correct placement of the substituent that will be converted into the chloromethyl group.

Stereoselectivity is not a consideration in the synthesis of this compound itself, as the final molecule is achiral. None of the intermediates in the described synthetic pathway possess a stereocenter, and no chiral reagents or catalysts are required to produce the target compound.

Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 6 Methylquinoline

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The electron-withdrawing nature of the quinoline (B57606) ring system enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the most common transformations of 3-(chloromethyl)-6-methylquinoline.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Heterocycles)

The reaction of this compound with various nitrogen-based nucleophiles provides a straightforward route to a multitude of amino-functionalized quinoline derivatives. These reactions typically proceed via a standard SN2 mechanism, where the nitrogen nucleophile displaces the chloride ion.

Primary and secondary amines readily react with this compound to furnish the corresponding N-substituted aminomethylquinolines. savemyexams.com For instance, treatment with ammonia (B1221849) can yield the primary amine, although this reaction can be prone to over-alkylation, leading to the formation of secondary and tertiary amines. savemyexams.com To achieve selective synthesis of the primary amine, a large excess of ammonia is often employed. savemyexams.com The basicity and steric hindrance of the amine nucleophile play a significant role in the reaction rate and outcome. masterorganicchemistry.com Generally, less sterically hindered and more basic amines exhibit higher reactivity. masterorganicchemistry.com

Nitrogen-containing heterocycles, such as indoles and other related structures, also serve as effective nucleophiles. nih.gov These reactions are valuable for the construction of more complex molecular architectures that incorporate the quinoline scaffold. nih.gov For example, the coupling of this compound with various indole (B1671886) derivatives has been utilized in the synthesis of compounds with potential biological activity. nih.gov

The following table summarizes representative nucleophilic substitution reactions with nitrogen-based nucleophiles:

| Nucleophile | Product | Significance |

|---|---|---|

| Ammonia | 3-(Aminomethyl)-6-methylquinoline | Primary amine synthesis |

| Primary/Secondary Amines | N-Substituted 3-(aminomethyl)-6-methylquinolines | Diverse functionalization |

Reactions with Oxygen-, Sulfur-, and Carbon-Based Nucleophiles

In addition to nitrogen nucleophiles, this compound also reacts with a variety of oxygen-, sulfur-, and carbon-based nucleophiles, further expanding its synthetic utility.

Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, lead to the formation of the corresponding ethers. Thiolates, the sulfur analogs of alkoxides, react in a similar fashion to produce thioethers. These reactions are typically carried out under basic conditions to generate the respective nucleophile in situ.

Carbon-based nucleophiles, such as cyanide ions or enolates, can also displace the chloride to form new carbon-carbon bonds. The reaction with cyanide, for example, introduces a cyanomethyl group, which can be further elaborated into other functional groups like carboxylic acids or amines.

Cyclization and Annulation Reactions Facilitated by the Chloromethyl Group

The reactive chloromethyl group is not only a site for simple substitution but also a key participant in cyclization reactions, leading to the formation of novel fused heterocyclic systems. These intramolecular and intermolecular processes are powerful strategies for building molecular complexity.

Formation of Fused Quinoline Heterocycles (e.g., Pyrroloquinolines, Quinazolinones, Pyrimidothiazinoquinolines)

The strategic placement of the chloromethyl group at the 3-position of the quinoline ring allows for its participation in annulation reactions to construct fused ring systems. For example, by reacting this compound with appropriate bifunctional nucleophiles, various heterocyclic rings can be fused to the quinoline core.

One notable example is the synthesis of pyrrolo[3,4-b]quinolines. This can be achieved through a multi-step sequence that involves the initial substitution of the chloride with a suitable nitrogen-containing fragment, followed by an intramolecular cyclization.

Similarly, the chloromethyl group can act as an electrophilic partner in reactions designed to form quinazolinone and pyrimidothiazinoquinoline derivatives. mdpi.com These complex heterocyclic structures are often of interest due to their potential pharmacological properties. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions involving the chloromethyl group are a powerful tool for the synthesis of constrained polycyclic quinoline derivatives. rsc.orgnih.govrsc.orgnih.gov These reactions typically proceed through the formation of a transient electrophilic species, such as a carbocation or an iminium ion, which is then trapped by an internal nucleophile. nih.gov

The mechanism often involves the initial formation of a bond between a nucleophilic atom within the same molecule and the benzylic carbon of the chloromethyl group, with the concurrent or subsequent loss of the chloride ion. The feasibility and regioselectivity of these cyclizations are governed by factors such as ring strain in the transition state and the stability of the resulting cyclic product. For instance, the formation of five- or six-membered rings is generally favored. rsc.org

Palladium-Catalyzed Transformations and Cross-Coupling Strategies

While the chloromethyl group is inherently reactive towards nucleophiles, its reactivity can be further harnessed and controlled using palladium catalysis. youtube.com Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for forming new carbon-carbon and carbon-heteroatom bonds, and these methods have been applied to substrates bearing a chloromethyl group. organic-chemistry.orgnih.gov

Although direct palladium-catalyzed cross-coupling of the C-Cl bond in the chloromethyl group can be challenging, alternative strategies can be employed. For example, the chloromethylquinoline can be converted into a more reactive organometallic species, such as an organozinc or organoboron reagent, which can then participate in standard palladium-catalyzed cross-coupling reactions like Suzuki or Negishi couplings.

Furthermore, the quinoline ring itself can be functionalized using palladium catalysis, with the chloromethyl group serving as a handle for subsequent transformations. For instance, a palladium-catalyzed reaction could be used to introduce a substituent onto the quinoline core, followed by modification of the chloromethyl group. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity in these transformations. chemrxiv.orgyoutube.com

Other Transformation Reactions (e.g., Oxidation, Reduction of the quinoline ring)

While the primary reactivity of this compound is centered on its chloromethyl group, the quinoline ring can also participate in various transformations.

Oxidation: The quinoline ring system is generally stable to mild oxidizing agents. However, under the influence of strong oxidants, such as peroxy acids (e.g., m-CPBA), N-oxidation can occur, leading to the formation of the corresponding quinoline-N-oxide. More aggressive oxidation can lead to the cleavage of the benzene (B151609) or pyridine (B92270) ring portion of the heterocycle.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can reduce the pyridine part of the ring system to yield a tetrahydroquinoline derivative. The specific product depends on the catalyst, solvent, and reaction conditions. For instance, reduction with sodium in ethanol (B145695) typically reduces the pyridine ring.

C-H Bond Activation: Modern synthetic methods have introduced alternative transformation pathways. For example, rhodium complexes have been shown to promote the C–H bond activation of quinoline and its derivatives. nih.gov While not a classical oxidation or reduction, this transformation allows for direct functionalization of the quinoline core. Studies on related substituted quinolines suggest that electron-withdrawing groups on the heterocyclic ring can direct C-H activation to the C6 and C7 positions of the carbocyclic ring. nih.gov

Mechanistic Postulations and Reaction Pathway Elucidation

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic routes. The most prominent reaction pathway is nucleophilic substitution at the chloromethyl group.

The reaction generally follows the form: Nuc:⁻ + R-Cl → R-Nuc + Cl⁻ wikipedia.org

Where 'R' is the (6-methylquinolin-3-yl)methyl group and 'Nuc' is a nucleophile. This substitution can proceed through two primary mechanisms: S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution). wikipedia.org

S_N2 Mechanism: This pathway involves a one-step process where the nucleophile attacks the carbon atom of the chloromethyl group at the same time as the chloride ion leaves. This reaction is bimolecular, and its rate depends on the concentration of both the substrate and the nucleophile.

S_N1 Mechanism: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a carbocation intermediate. In the second step, this carbocation rapidly reacts with a nucleophile. The rate of an S_N1 reaction depends only on the concentration of the substrate.

The choice between the S_N1 and S_N2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Given the benzylic-like nature of the substrate, which can form a resonance-stabilized carbocation, both pathways are plausible.

A less common but possible pathway involves nucleophilic aromatic substitution (S_NAr) directly on the quinoline ring. nih.govmdpi.com This typically requires a strong electron-withdrawing group to activate the ring towards attack and a strong nucleophile. nih.govmdpi.com The chlorine atom on the ring in compounds like 4-chloro-8-methylquinolin-2(1H)-one is susceptible to such reactions. mdpi.com

Identification of Intermediates

The elucidation of a reaction pathway heavily relies on the identification and characterization of any reaction intermediates.

Carbocation Intermediate (S_N1 Pathway): In an S_N1 reaction, the key intermediate is the (6-methylquinolin-3-yl)methyl carbocation . The formation of this species is the rate-limiting step. The stability of this carbocation is significantly enhanced by resonance delocalization of the positive charge across the entire quinoline ring system. This stabilization lowers the activation energy for its formation, making the S_N1 mechanism a viable pathway, particularly in polar protic solvents which can solvate both the carbocation and the leaving group.

Meisenheimer Complex (S_NAr Pathway): For a nucleophilic aromatic substitution (S_NAr) reaction to occur on the quinoline ring, the nucleophile must attack a carbon atom of the ring, forming a negatively charged intermediate known as a Meisenheimer complex or σ-complex. nih.gov The negative charge in this intermediate is delocalized by the aromatic system and any electron-withdrawing groups present. The subsequent loss of a leaving group (like a halide) from the complex restores the aromaticity of the ring.

Transition State Analysis

Analyzing the transition state (TS) provides deeper insight into the kinetics and mechanism of a reaction.

S_N2 Transition State: The S_N2 reaction proceeds through a single transition state. For this compound, this TS would feature a central carbon atom with a trigonal bipyramidal geometry. The incoming nucleophile and the departing chloride ion would occupy the two apical positions, approximately 180° from each other. The three other groups (two hydrogens and the quinoline ring) would lie in a plane at the center. In this TS, the C-Cl bond is partially broken, and the C-Nuc bond is partially formed. The negative charge is distributed over both the nucleophile and the leaving group.

S_N1 Transition State: In the S_N1 mechanism, the rate-determining step is the formation of the carbocation. Therefore, the transition state for this step (TS1) resembles the products of that step: the (6-methylquinolin-3-yl)methyl carbocation and the chloride anion. The C-Cl bond is significantly elongated and polarized, and there is substantial positive charge development on the methylene (B1212753) carbon, which is stabilized by the quinoline ring. A second, lower-energy transition state (TS2) exists for the subsequent attack of the nucleophile on the carbocation intermediate. Computational studies on related systems, such as the reaction between 2,4-dichloroquinazoline (B46505) and an aniline (B41778) nucleophile, utilize potential energy surface analyses to calculate the activation energies and geometries of such transition states. mdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Chloromethyl 6 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. uncw.edu For quinoline (B57606) derivatives, NMR is instrumental in defining the substitution patterns and the electronic effects of various functional groups. uncw.edutsijournals.com

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of 3-(chloromethyl)-6-methylquinoline. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecule's atomic arrangement. tsijournals.comoregonstate.edu

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent 6-methylquinoline (B44275), characteristic signals appear for the aromatic protons and the methyl group. chemicalbook.com For instance, the protons on the quinoline ring typically resonate in the aromatic region between 7.0 and 9.0 ppm. chemicalbook.com The methyl group protons at position 6 would appear as a singlet further upfield. The introduction of a chloromethyl group at the 3-position would induce shifts in the neighboring protons due to its electron-withdrawing nature. Specifically, the proton at C4 and the protons of the chloromethyl group itself would show distinct resonances. The chloromethyl protons are expected to appear as a singlet in the range of 4-5 ppm. csustan.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. oregonstate.edu The chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen heteroatom and the substituents. Aromatic carbons generally resonate between 110 and 160 ppm. libretexts.org The carbon of the methyl group at C6 would have a characteristic upfield shift. The introduction of the chloromethyl group at C3 would cause a downfield shift for C3 and influence the chemical shifts of adjacent carbons. The carbon of the chloromethyl group itself would be expected in the range of 40-50 ppm. libretexts.org

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon in the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.8 | C2 |

| H4 | ~8.1 | C3 |

| H5 | ~7.6 | C4 |

| H7 | ~7.4 | C4a |

| H8 | ~7.9 | C5 |

| CH₃ (at C6) | ~2.5 | C6 |

| CH₂Cl (at C3) | ~4.8 | C7 |

| C8 | ||

| C8a | ||

| CH₃ (at C6) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). sdsu.edu In this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the signal for the chloromethyl protons would correlate with the signal for the chloromethyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. colab.wsrsc.org These techniques are excellent for identifying characteristic functional groups. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃, CH₂Cl) | Stretching | 3000-2850 |

| C=N (in quinoline ring) | Stretching | ~1620-1580 |

| C=C (in quinoline ring) | Stretching | ~1600-1450 |

The presence and specific positions of these bands in the FT-IR spectrum provide strong evidence for the molecular structure.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. conicet.gov.ar While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The use of a near-infrared laser in FT-Raman helps to avoid fluorescence issues that can plague conventional Raman spectroscopy. youtube.com For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring system and the C-Cl bond.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. nih.govchemrxiv.org Tandem Mass Spectrometry (MS/MS) provides detailed information about the fragmentation pathways of the molecule, which helps in confirming its structure. cdnsciencepub.comnih.gov

HRMS: By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com For this compound (C₁₁H₁₀ClN), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

MS/MS: In a tandem mass spectrometry experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. rsc.org The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For quinoline derivatives, a common fragmentation pathway involves the loss of HCN. cdnsciencepub.comrsc.org In the case of this compound, one would expect to see fragmentation corresponding to the loss of a chlorine atom, a chloromethyl radical, and potentially the cleavage of the quinoline ring system. Analyzing these fragmentation pathways provides robust confirmation of the compound's identity and structure. researchgate.netresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Methylquinoline |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The electronic behavior of quinoline derivatives is dictated by their extended π-conjugated systems. Techniques like UV-Vis and fluorescence spectroscopy are essential for probing the electronic transitions and de-excitation pathways that define their photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV region, typically arising from π → π* and n → π* transitions. proquest.commdpi.com For this compound, the spectrum is expected to be similar to other substituted quinolines, which show absorption bands in the range of 280 to 510 nm. researchgate.net

The absorption spectrum of quinoline itself displays distinct bands corresponding to electronic transitions within the aromatic system. nist.gov Substitution on the quinoline ring, such as with methyl and chloromethyl groups, can induce bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima. The electronic absorption spectra of various quinoline derivatives often show two primary types of transitions:

π → π transitions:* These are typically intense and occur at shorter wavelengths (in the UV region), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. mdpi.com For some quinoline derivatives, these intense bands are observed around 270 nm and 350 nm. mdpi.com

n → π transitions:* These transitions, involving the non-bonding electrons on the nitrogen atom, are generally less intense and appear at longer wavelengths (in the visible region). mdpi.com

The solvent environment can also influence the absorption spectra. proquest.commdpi.com In a study on benzo-[f]-quinoline derivatives, a pronounced negative solvatochromism was observed, where the absorption maximum shifts depending on the polarity and coordinating properties of the solvent. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Quinoline Derivatives This table presents typical data for related quinoline compounds to infer the properties of this compound.

| Compound Class | Solvent | Absorption Maxima (λmax) | Transition Type |

|---|---|---|---|

| Benzo-[f]-quinolines | Ethanol (B145695) | ~270 nm, ~350 nm | π → π* |

| Benzo-[f]-quinolines | Ethanol | > 400 nm | n → π* (ICT) |

| Spiro[chromeno[4,3-b]quinoline] | Ethyl Acetate | 249 nm, 316 nm | π → π* and n → π* |

Fluorescence Spectroscopy

Quinoline and its derivatives are known for their fluorescent properties, which are highly sensitive to their chemical structure and environment. researchgate.net These compounds are often blue-green emissive in solution. researchgate.net The introduction of substituents can significantly modulate the fluorescence quantum yield and the position of the emission maximum (λem). researchgate.netacs.org

For instance, 6-substituted quinolines have been developed as ratiometric two-photon fluorescent probes, demonstrating large red shifts in their emission spectra upon binding to metal ions like Zn²⁺. nih.gov The fluorescence of quinoline-based molecules is a key feature in their application as fluorescent probes and in the construction of organic light-emitting diodes (OLEDs). researchgate.net The emission spectra for various quinoxaline (B1680401) derivatives, which are structurally related to quinolines, show broad emission bands with maxima that are influenced by the substitution pattern. nih.gov A Schiff base derivative of quinoline was found to be weakly fluorescent with an emission maximum around 480 nm in acetonitrile. researchgate.net

Table 2: Representative Fluorescence Emission Data for Quinoline Derivatives This table illustrates typical fluorescence properties of related quinoline compounds.

| Compound Class | Excitation Wavelength (λex) | Emission Maxima (λem) | Observations |

|---|---|---|---|

| Quinoline-Triazoles | Not specified | Blue-green emission | Thermally stable up to ~200 °C. researchgate.net |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | 350 nm | 450, 490, 555 nm | Emission influenced by substitution character. nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov

Conformation and Torsion Angle Analysis

The crystal structure of a close analog, 3-bromomethyl-2-chloro-quinoline, reveals critical conformational details that can be extrapolated to this compound. ansfoundation.org In this analog, the quinoline ring system, composed of a fused phenyl and pyridine (B92270) ring, is nearly planar. ansfoundation.orgsemanticscholar.org The dihedral angle between the mean planes of the two rings is approximately 179.07°, indicating a high degree of planarity. semanticscholar.org

Torsion angles , which describe the rotation around a chemical bond, are crucial for defining the three-dimensional shape of a molecule. iupac.org In the case of 3-(substituted-methyl)quinolines, a key torsion angle would be that which defines the orientation of the chloromethyl group relative to the quinoline ring. For example, the torsion angle along the C2-C10 bond in 3-bromomethyl-2-chloro-quinoline provides insight into the substituent's spatial arrangement. semanticscholar.org Analysis of quinoline dione (B5365651) derivatives shows that torsion angles in conjugated systems often show slight deviations from planarity to minimize steric strain. researchgate.net

Table 3: Selected Crystallographic and Torsion Angle Data for a Quinoline Analog Data from the crystal structure of 3-bromomethyl-2-chloro-quinoline. ansfoundation.orgsemanticscholar.org

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Triclinic | The crystal system defines the basic repeating unit cell. |

| Space Group | P-1 | Describes the symmetry elements within the unit cell. |

| Dihedral Angle (Ring A/B) | 179.07(1)° | Angle between the pyridine and phenyl rings, indicating planarity. |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in the crystalline state is governed by a network of non-covalent intermolecular interactions. rsc.org

Halogen Bonding: The chlorine atom in the chloromethyl group can potentially act as a halogen bond donor or acceptor, although this type of interaction is not always present and may compete with hydrogen bonding. mdpi.com

π-π Stacking: The planar, electron-rich quinoline ring system is highly conducive to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a dominant stabilizing force in the crystal packing of many quinoline derivatives. nih.goviucr.org In substituted 4-alkoxy-7-chloroquinolines, π-π interactions between the quinoline rings are the primary intermolecular force, dictating the supramolecular arrangement. iucr.org The geometry of these stacking interactions is crucial for understanding the material's properties. acs.org

Table 4: Summary of Intermolecular Interactions in Quinoline Derivatives

| Interaction Type | Description | Example Compound(s) |

|---|---|---|

| C-H···N Hydrogen Bond | An interaction between a carbon-bound hydrogen and a nitrogen atom, forming molecular networks. | 3-bromomethyl-2-chloro-quinoline ansfoundation.orgsemanticscholar.org |

| N-H···O Hydrogen Bond | A stronger hydrogen bond that dictates crystal packing in quinolinone derivatives. | Quinolinone derivatives nih.gov |

| π-π Stacking | Stacking of aromatic quinoline rings, often a primary stabilizing force. | 4-alkoxy-7-chloroquinolines nih.goviucr.org |

Other Advanced Spectroscopic Techniques (e.g., EPR, EELS, NALDI-MS, FT-ICR-MS)

Beyond standard optical spectroscopy and crystallography, other advanced techniques can provide deeper insights into the properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique specifically used to study species with unpaired electrons, such as radicals. While this compound is not a radical itself, EPR can be used to study its photoinduced processes. For example, upon UVA irradiation, related heterocyclic compounds like quinoxalines can generate reactive oxygen species (ROS) and other radical intermediates, which can be detected and characterized by EPR spectroscopy in conjunction with spin trapping techniques. nih.govresearchgate.net High-field EPR can offer enhanced resolution to better distinguish between different paramagnetic species. cdmf.org.br

Mass Spectrometry (MS): Electron ionization mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of a compound. Studies on 2-substituted quinoline-4-carboxylic acids show that the molecular ion is often the base peak, indicating a stable structure under electron impact. chempap.org The fragmentation pathways typically involve the loss of substituents and the cleavage of the heterocyclic ring system, providing valuable structural information. chempap.org More advanced techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) would offer ultra-high resolution and mass accuracy for unambiguous formula determination. Nanostructure-Imaging Mass Spectrometry (NALDI-MS) could be employed for the analysis of quinoline derivatives on surfaces or within complex matrices.

Electron Energy Loss Spectroscopy (EELS): EELS is a technique often coupled with transmission electron microscopy that probes electronic excitations. It could potentially be used to study the electronic structure of crystalline or thin-film samples of quinoline derivatives, providing complementary information to UV-Vis spectroscopy, particularly regarding the elemental composition and bonding states in nitrogen-containing heterocycles.

Applications of 3 Chloromethyl 6 Methylquinoline As a Synthon in Advanced Organic Synthesis

Synthesis of Complex Quinoline-Based Polycyclic Systems

The structural framework of 3-(Chloromethyl)-6-methylquinoline is an ideal starting point for the construction of intricate polycyclic and fused heterocyclic systems. The reactive chloromethyl group enables chemists to forge new rings onto the quinoline (B57606) core through intramolecular or intermolecular cyclization strategies.

Research has demonstrated the utility of analogous chloromethyl-quinoline derivatives in synthesizing complex fused systems. For instance, ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate has been employed as a key precursor to build a variety of 6-bromoquinoline-fused heterocyclic compounds. globethesis.com In one notable example, this starting material reacts with substituted salicylaldehydes to yield 2-(benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acids, effectively fusing a benzofuran (B130515) ring system to the quinoline core. globethesis.com This strategy highlights how the chloromethyl group can act as a linchpin to connect different heterocyclic systems.

Furthermore, the general synthetic strategies for elaborating the quinoline core support the potential of this compound in this domain. Fused quinoline heterocycles, such as pyrazolo[4,3-c]quinolines and pentaazaaceanthrylenes, have been synthesized from polychlorinated quinoline precursors. researchgate.netresearchgate.net These complex syntheses often rely on the stepwise and regioselective displacement of halide leaving groups by various nucleophiles to build up the final polycyclic structure. The targeted reactivity of the chloromethyl group in this compound provides a predictable site for initiating such synthetic sequences, allowing for the controlled assembly of fused ring systems with potential applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org

A summary of representative reactions starting from related quinoline precursors to form fused systems is presented below.

| Starting Material Precursor | Reagents | Fused System Formed |

| Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Substituted Salicylaldehydes | 2-(Benzofuran-2-yl)-6-bromoquinoline-3-carboxylic acid globethesis.com |

| 2,4-Dichloroquinoline-3-carbonitrile | Phenylhydrazine | Pyrazolo[4,3-c]quinoline derivative researchgate.net |

| 2,4-Dichloroquinoline-3-carbonitrile | 4-Methylpiperidine, then hydrolysis, then hydrazine | Pyrazolo[4,3-c]quinolin-4-one derivative researchgate.net |

Development of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity. The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. curiaglobal.com A key strategy in library design is to create a large number of derivatives from a common chemical scaffold, known as a "library around a scaffold."

This compound is an excellent scaffold precursor for the development of such chemical libraries. Its reactive chloromethyl group allows for its use as a versatile building block in parallel synthesis. By reacting this compound with a large and diverse set of nucleophiles, a vast library of new quinoline derivatives can be generated efficiently. Each derivative retains the core 6-methylquinoline (B44275) structure but features a unique substituent at the 3-methyl position, introduced by the nucleophile.

The types of nucleophiles that can be employed are extensive, including:

Alcohols and Phenols: to form ether linkages.

Thiols: to form thioether linkages.

Amines (primary and secondary): to form secondary and tertiary amine linkages, respectively.

Azides: to introduce the azido (B1232118) group, which can then be used in "click chemistry" reactions.

Carboxylates: to form ester linkages.

This approach allows for the systematic exploration of the chemical space around the 6-methylquinoline core. The resulting library of compounds can then be screened to identify structure-activity relationships (SAR), where small changes in the appended substituent can lead to significant differences in biological activity. nih.gov While screening libraries are designed to contain stable compounds, reactive precursors like this compound are the critical starting points for synthesizing the final, diverse set of molecules that will populate the library. ku.edu The goal is to find novel compounds that can serve as starting points for optimization in drug development programs. nih.govmedchemexpress.com

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Quinoline and its derivatives have attracted significant interest in the field of materials science, particularly for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The quinoline ring system is an electron-deficient aromatic structure, which can impart useful electron-transporting properties to materials. When incorporated into larger conjugated molecules, quinoline derivatives can function as emitters, electron-transport layers (ETLs), or host materials in OLED devices.

This compound serves as a valuable synthon for creating these advanced materials. While the compound itself is not an active optoelectronic material, its reactive chloromethyl group provides a convenient anchor point for incorporating the 6-methylquinoline moiety into more complex molecular or polymeric structures.

For example, this compound can be used to:

Synthesize larger conjugated molecules: By reacting it with other aromatic or heterocyclic compounds through coupling reactions, extended π-conjugated systems can be built. These larger molecules may exhibit desirable photoluminescent properties (fluorescence or phosphorescence) for use as emitters in OLEDs. The relevance of such quinoline derivatives is supported by the classification of related compounds, like 3-bromo-6-methylquinoline, as OLED materials. ambeed.com

Functionalize polymer backbones: The chloromethyl group can be used to graft the 6-methylquinoline unit as a side chain onto a pre-existing polymer. This modification can tune the electronic properties of the host polymer, for instance, by enhancing its electron-transport capabilities for use in an ETL.

The ability to easily attach this specific quinoline unit to other molecular components makes this compound a strategic precursor for designing and synthesizing novel materials for the next generation of electronic and photonic devices.

Medicinal Chemistry Research Involving 3 Chloromethyl 6 Methylquinoline Derivatives: Design and Mechanistic Insights

Rational Design and Synthesis Strategies for Bioactive Quinoline (B57606) Analogues

The rational design of bioactive quinoline analogues is a cornerstone of modern drug discovery, aiming to create molecules with high affinity and selectivity for specific biological targets. mdpi.com The design process for derivatives based on the 3-(Chloromethyl)-6-methylquinoline scaffold would leverage its unique structural features. The quinoline core itself is a privileged structure, known to interact with various biological targets. The methyl group at the 6-position can enhance binding to hydrophobic pockets within a target protein and may influence metabolic stability. The key feature for rational design is the 3-(chloromethyl) group, which acts as a reactive electrophile, allowing for covalent bond formation with nucleophilic residues in a target protein or for use as a synthetic handle to introduce a wide array of functional groups.

The synthesis of diverse quinoline libraries is often achieved through robust and efficient methods like multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. rsc.org Other powerful synthetic strategies include palladium-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C or C-N bond formation, enabling the attachment of various aryl or amino groups to the quinoline core. nih.gov

For derivatives of this compound, a primary synthetic strategy involves the nucleophilic substitution of the chloride. This allows for the facile introduction of different moieties, such as amines, thiols, or alcohols, leading to the creation of diverse chemical libraries. For example, the reaction with various amines can produce a series of 3-(aminomethyl)-6-methylquinoline derivatives. Another advanced approach is the use of the chloromethyl group in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to link the quinoline scaffold to other complex fragments via a stable triazole linker. researchgate.net These synthetic strategies are crucial for systematically exploring the chemical space around the core scaffold to identify potent and selective bioactive compounds. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For quinoline derivatives, SAR investigations have revealed that the nature and position of substituents on the quinoline ring are critical determinants of their pharmacological effects and target specificity. nih.govresearchgate.net

Positional and Substituent Effects on Biological Target Modulation

The biological activity of quinoline derivatives is highly sensitive to the placement and properties of substituents. nih.gov In the context of this compound derivatives, both the C-6 methyl group and the substituent introduced at the C-3 position play pivotal roles.

The C-6 Position: The methyl group at the C-6 position generally increases the lipophilicity of the molecule. This can enhance membrane permeability and improve interactions with hydrophobic pockets in target enzymes or receptors. rsc.org Studies on other 6-substituted quinolines have shown that this position is tolerant of various groups, and modifications here can significantly impact activity and selectivity. rsc.orgnih.gov For example, in a series of 2-arylquinolines, C-6 substitution was shown to be important for cytotoxic activity against several cancer cell lines. rsc.org

The C-3 Position: The C-3 position is crucial for modulating biological activity. The introduction of a methyl group at C-3 in 4-aminoquinolines has been shown to decrease antimalarial activity, highlighting the steric sensitivity of this region for certain targets. youtube.com For derivatives of this compound, the linker and the terminal functional group attached at this position are paramount. The length, flexibility, and chemical nature of the side chain introduced via the chloromethyl handle directly influence how the molecule orients itself within a binding site. nih.govnih.gov For instance, in a series of tetrahydroisoquinoline-based inhibitors, the nature of the linker group was found to be critical, with methylene (B1212753) (–CH2–) or amide (–CONH–) linkers being more effective than others, suggesting that the precise positioning of a terminal aromatic ring is key for target binding. nih.gov

The following table summarizes SAR findings for various quinoline derivatives, illustrating the effect of different substituents on biological activity.

| Scaffold/Series | Substituent Variation | Effect on Biological Activity | Target/Assay | Reference |

| 4-Anilino-quinazoline | Optimal 4-carbon chain linker at C-7 | Highest dual inhibitory activity | EGFR/HER2 | nih.gov |

| 2-Arylvinylquinolines | Absence of vinyl group | Inactive against Dd2 strain | Antimalarial (Plasmodium) | nih.gov |

| Tetrahydroisoquinolines | Large substituents (e.g., Benzyl) at 5-position | Well-tolerated | Antitubercular (M. tb) | nih.gov |

| 2-Arylquinolines | Increased lipophilicity (cLogP) | Better IC50 values in HeLa & PC3 cells | Anticancer | rsc.org |

| 4-Aminoquinolines | Methyl group at C-3 position | Decreased activity | Antimalarial | youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the rational design of more potent analogues. nih.govnih.gov

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov For example, a QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume and electron density as pivotal for anti-tuberculosis activity. nih.gov The models suggested that electron-withdrawing groups like chloro (Cl) or bromo (Br) increased activity, whereas electron-donating methyl groups slightly decreased it. nih.gov

Such QSAR models could be developed for a series of 3-(substituted-methyl)-6-methylquinoline analogues. By systematically varying the substituent attached to the C-3 methyl group and measuring the corresponding biological activity, a predictive model could be constructed. This model would help to identify the optimal physicochemical properties (e.g., size, charge, lipophilicity) for the substituent, thereby streamlining the design and synthesis of derivatives with enhanced potency. nih.gov

Research into the Molecular Mechanisms of Action of Derivatives

Understanding the molecular mechanism of action is critical for the development of targeted therapies. Quinoline derivatives are known to exert their biological effects through various mechanisms, primarily involving the inhibition of key enzymes and interaction with nucleic acids. nih.govresearchgate.net

Studies on Enzyme Inhibition Pathways

The quinoline scaffold is a versatile framework for designing enzyme inhibitors targeting a wide range of enzyme families. orientjchem.org Research has shown that quinoline-based compounds can inhibit protein kinases, polymerases, reverse transcriptase, and DNA methyltransferases. researchgate.netnih.govnih.govbiorxiv.org

Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often dysregulated in cancer. nih.gov The planar quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues in the ATP-binding pocket of the kinase, while substituents provide specificity and additional binding interactions. researchgate.net For example, 4-anilinoquinoline derivatives have been designed as potent EGFR inhibitors. nih.gov

DNA and RNA Polymerase Inhibition: Certain quinoline analogues have been found to inhibit DNA and RNA polymerases, including HIV reverse transcriptase (RT). nih.govbiorxiv.org A study evaluating fifteen quinoline-based derivatives found that several compounds inhibited HIV RT, with some abolishing its activity completely at higher concentrations. biorxiv.org

DNA Methyltransferase (DNMT) Inhibition: Quinoline-based compounds have emerged as non-nucleoside inhibitors of DNA methyltransferases, such as human DNMT1. nih.govbiorxiv.org Specific derivatives with methylamine (B109427) or methylpiperazine additions demonstrated low micromolar inhibitory potency. nih.gov The mechanism involves the compound intercalating into the DNA, which then allosterically inhibits the enzyme's catalytic activity. nih.govbiorxiv.org This mode of action suggests that derivatives of this compound could be explored for similar epigenetic modulating activities.

Investigations of Nucleic Acid Interactions

The planar aromatic structure of the quinoline ring makes it well-suited to interact with nucleic acids, a mechanism central to the activity of many antimicrobial and anticancer agents. researchgate.net

DNA Intercalation and Alkylation: A primary mode of interaction is the intercalation of the planar quinoline ring system between the base pairs of the DNA double helix. researchgate.net This insertion can distort the DNA structure, interfering with replication and transcription processes and ultimately leading to cell death. Furthermore, the 3-(chloromethyl) group on the scaffold is a reactive electrophile capable of alkylating DNA. A study on a closely related compound, a 6-amino-3-(chloromethyl)indoline derivative, demonstrated that it alkylates the N3 position of adenine (B156593) within the DNA sequence. nih.gov This covalent modification of DNA is a potent mechanism of cytotoxicity. The enantiomers of this compound even showed different sequence selectivities, highlighting the stereospecificity of such interactions. nih.gov

Interaction with Non-canonical DNA/RNA Structures: Beyond the canonical double helix, quinoline derivatives can also target non-canonical nucleic acid structures like G-quadruplexes. researchgate.netnih.gov These structures are found in telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drug design. For example, a quindoline (B1213401) derivative was found to bind to and stabilize the G-quadruplex structure in telomeric repeat-containing RNA (TERRA), leading to the inhibition of cancer cell proliferation. nih.gov This indicates that appropriately designed this compound derivatives could also be targeted towards such specific nucleic acid conformations.

Pre-clinical Research on Potential Biological Activities (focus on chemical aspects of activity)

The functionalization of the this compound scaffold has led to the exploration of several potential therapeutic applications. The inherent reactivity of the C3-chloromethyl group provides a direct route to introduce various side chains and functional groups, thereby generating libraries of novel compounds for biological screening.

While direct studies on derivatives of this compound are not extensively detailed in the available literature, research on analogous substituted quinolines provides significant insight into the antimicrobial potential of this class of compounds. The quinoline nucleus is a well-established pharmacophore in antimicrobial agents.

Research into 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives has shown that modifications across the quinoline ring system can yield compounds with notable antimicrobial effects. researchgate.net A variety of derivatives were synthesized and tested against Gram-positive bacteria (Streptococcus pneumoniae, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and several fungal strains. researchgate.net The majority of these compounds exhibited moderate activity against the selected microbes. researchgate.net Specifically, an ester derivative (7b) and a thioether derivative (9c) showed the highest activity against Gram-positive strains. researchgate.net Meanwhile, derivatives 7b, 7d, and 9b were most effective against Gram-negative bacteria, and compound 7e was found to be more potent than the standard antifungal Amphotericin B against three fungal species. researchgate.net

Similarly, a study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety revealed promising antimicrobial and antibiofilm activities. nih.gov A series of compounds were synthesized by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. nih.gov One derivative, a sulfamethazine (B1682506) conjugate (3l), demonstrated the highest efficacy against most tested bacterial and fungal strains, with minimum inhibitory concentration (MIC) values of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. nih.gov This compound also showed significant potential in disrupting microbial biofilms. nih.gov The structure-activity relationship indicated that the nature of the substituent plays a crucial role; for instance, replacing an amino group with a guanidino group significantly increased activity against E. coli. nih.gov

These studies underscore the importance of the substitution pattern on the quinoline ring for antimicrobial efficacy. The findings suggest that derivatives of this compound, if functionalized with appropriate moieties (such as esters, thioethers, or sulfonamides), could yield potent antimicrobial agents.

Interactive Data Table: Antimicrobial Activity of Substituted Quinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative quinoline derivatives against various microbial strains.

| Compound ID | Quinoline Core | Substituent | Test Organism | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| 3l | 7-Methoxyquinoline | Sulfamethazine | E. coli | 7.812 | nih.gov |

| 3l | 7-Methoxyquinoline | Sulfamethazine | C. albicans | 31.125 | nih.gov |

| 3c | 7-Methoxyquinoline | Sulfaguanidine | E. coli | >7.812 | nih.gov |

| 3d | 7-Methoxyquinoline | Sulfapyridine | E. coli | >7.812 | nih.gov |

The anticancer potential of quinoline derivatives has been a significant area of research. Studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which feature a modified C3 position related to the chloromethyl group, have demonstrated potent cytotoxic effects. nih.gov A library of these compounds, with various substituents at the 1, 2, 6, and 7 positions, was tested against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines. nih.gov

All synthesized analogs showed high cytotoxic activity, particularly against HL-60 cells. nih.gov The mechanism of action for these compounds is believed to involve the alkylation of cellular thiols via the α,β-unsaturated carbonyl system, disrupting key cellular processes and leading to apoptosis. nih.gov One of the most promising analogs, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a), was selected for further investigation. nih.gov This compound was over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity. nih.gov Further studies confirmed that it inhibits cell proliferation, induces DNA damage, and promotes apoptosis in HL-60 cells. nih.gov

Additionally, research on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives showed they were highly toxic to human breast cancer (MCF-7) and skin melanoma (G361) cell lines. nih.gov

Interactive Data Table: Cytotoxicity of Quinolinone Derivatives

The table below shows the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the metabolic activity of cells by 50%.

| Compound ID | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 5a | HL-60 (Leukemia) | 0.8 ± 0.1 | nih.gov |

| 5a | MCF-7 (Breast Cancer) | 2.6 ± 0.3 | nih.gov |

| 5a | HUVEC (Normal) | 4.3 ± 0.3 | nih.gov |

| 5b | HL-60 (Leukemia) | 1.1 ± 0.2 | nih.gov |

| 5b | MCF-7 (Breast Cancer) | 3.3 ± 0.4 | nih.gov |

| 5c | HL-60 (Leukemia) | 0.9 ± 0.1 | nih.gov |

| 5c | MCF-7 (Breast Cancer) | 2.8 ± 0.2 | nih.gov |

The quinoline ring is the foundational structure for some of the most important antimalarial drugs in history, including chloroquine (B1663885). mdpi.comnih.gov While specific research on the anti-parasitic activity of this compound derivatives is limited, the broader class of quinolines has been extensively studied.

Research has demonstrated that 4,7-dichloroquinoline (B193633) exhibits significant larvicidal effects against mosquito species like Anopheles stephensi, a vector for malaria. nih.gov It also shows potent in vitro antiplasmodial activity, inhibiting the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov The IC50 values for 4,7-dichloroquinoline were found to be 6.7 nM for sensitive strains and 8.5 nM for resistant strains. nih.gov

The mechanism of action for quinoline antimalarials like chloroquine is generally understood to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. mdpi.com This leads to a buildup of toxic free heme, which causes parasite death. Modifications to the quinoline scaffold are a key strategy in overcoming drug resistance. nih.gov For example, the synthesis of hybrid molecules, such as quinoline-artemisinin hybrids, has been explored to develop agents with enhanced antimalarial activity. mdpi.com Another approach involves creating bisquinoline derivatives, which have also shown promising antimalarial effects. nih.gov These strategies highlight the chemical versatility of the quinoline nucleus in the design of new anti-parasitic agents.

Currently, there is a lack of specific pre-clinical research data in the available scientific literature concerning the neuropharmacological properties of derivatives of this compound. This particular area remains largely unexplored for this specific class of compounds.

Prodrug Design and Bioconjugation Strategies for Quinoline Derivatives

The development of prodrugs and bioconjugates represents an advanced strategy to improve the therapeutic index of active compounds by enhancing their delivery, controlling their release, and minimizing off-target effects. nih.gov The this compound scaffold is an excellent candidate for these approaches due to the high reactivity of its chloromethyl group, which can serve as a chemical handle for conjugation.

Prodrug therapies are designed to be administered in an inactive form and are then selectively activated at the target site. nih.gov Activation can be triggered by endogenous factors common to pathological environments, such as the hypoxic or acidic conditions found in solid tumors, or by external stimuli like light. nih.gov Bioconjugation techniques, including natural linker conjugation and bioorthogonal reactions, facilitate the attachment of these quinoline derivatives to carrier molecules (such as peptides or polymers) or protecting groups. nih.gov

For instance, a quinoline-based drug could be conjugated to a tumor-targeting peptide via its 3-methyl position. The resulting bioconjugate would circulate in the body with reduced systemic toxicity until it accumulates at the tumor site, where it can be cleaved by local enzymes or pH changes, releasing the active quinoline agent. This strategy not only enhances specificity but can also overcome issues like poor solubility or rapid metabolism that can limit the effectiveness of the parent drug. The chemical versatility of the 3-(chloromethyl) group makes it ideal for linking to a wide array of functionalities, enabling the systematic design of quinoline-based prodrugs for targeted therapies.

Concluding Perspectives and Future Research Directions

Synthesis and Methodological Advancements for Chloromethylated Quinolines

The synthesis of 3-(chloromethyl)-6-methylquinoline, while not extensively documented, can be inferred from established methodologies for similar quinoline (B57606) derivatives. A plausible and efficient route commences with the Vilsmeier-Haack reaction on an appropriate acetanilide (B955) precursor, such as N-(p-tolyl)acetamide, to yield a 2-chloro-6-methylquinoline-3-carbaldehyde. iucr.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF).

The subsequent steps would involve the selective reduction of the aldehyde group at the 3-position to a hydroxymethyl group, followed by chlorination. The reduction of the aldehyde can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) being a common and effective choice. mdpi.comresearchgate.net The final step, the conversion of the resulting (2-chloro-6-methylquinolin-3-yl)methanol (B187100) to 2-chloro-3-(chloromethyl)-6-methylquinoline, is typically accomplished through treatment with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent such as dry benzene (B151609). mdpi.com To obtain the target compound, this compound, a dehalogenation step at the 2-position would be necessary, or a modification of the initial Vilsmeier-Haack reaction to avoid the chlorination at this position.

Future advancements in the synthesis of chloromethylated quinolines could focus on developing more direct and environmentally benign methods. This might include the use of nanocatalysts to improve reaction efficiency and selectivity, or the exploration of one-pot syntheses that combine several steps into a single, streamlined process. google.com The development of metal-free catalytic systems for the functionalization of the quinoline ring also represents a promising avenue for future research.

Innovations in Spectroscopic Characterization and Computational Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methyl group, and a singlet for the chloromethyl protons. The chemical shifts of these protons would provide valuable information about the electronic environment within the molecule. For comparison, the ¹H NMR data for the related compound 6-methylquinoline (B44275) is well-documented. researchgate.net

Infrared (IR) spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the quinoline ring, and the C-Cl stretching of the chloromethyl group would be expected. IR spectra for 6-methylquinoline are available for reference. nih.govchemicalbook.com

Mass Spectrometry (MS) would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₀ClN). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak.

Computational Predictions: In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict spectroscopic data (NMR and IR), and calculate electronic properties such as molecular orbital energies and electrostatic potential maps. Such studies have been successfully applied to other quinoline derivatives to understand their stability and reactivity. nih.gov Molecular dynamics (MD) simulations could further be used to study its interactions with biological macromolecules, providing insights into its potential as a pharmacophore.

Future innovations in this area will likely involve the integration of artificial intelligence and machine learning with computational chemistry to more accurately predict spectroscopic properties and biological activities of novel quinoline derivatives.

Future Trajectories for Medicinal Chemistry Research with Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The presence of a reactive chloromethyl group in this compound makes it a particularly attractive starting material for the synthesis of new libraries of quinoline-based therapeutic agents.